A Technical Guide to Docosahexaenoic Acid-d5 (DHA-d5) for Researchers
A Technical Guide to Docosahexaenoic Acid-d5 (DHA-d5) for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological significance of Docosahexaenoic acid-d5 (DHA-d5). This deuterated analogue of docosahexaenoic acid (DHA) serves as an invaluable tool in metabolic research, particularly in the fields of lipidomics and drug development, offering a robust internal standard for the accurate quantification of its endogenous counterpart.
Core Chemical and Physical Properties
DHA-d5 is a stable, isotopically labeled version of DHA, a critical omega-3 polyunsaturated fatty acid. The deuterium (B1214612) labels provide a distinct mass shift, enabling its differentiation from endogenous DHA in mass spectrometry-based analyses.[1][2][3][4] The fundamental properties of DHA-d5 are summarized below.
| Property | Value | References |
| Chemical Name | (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic-21,21,22,22,22-d₅ acid | [1] |
| Synonyms | C22:6 n-3-d5, DHA-d5, Cervonic Acid-d5 | [1][2][3] |
| CAS Number | 1197205-71-2 | [1][2][3][5][6][7] |
| Molecular Formula | C₂₂H₂₇D₅O₂ | [1][2][3] |
| Molecular Weight | 333.5 g/mol | [1][3][5][8] |
| Appearance | Colorless to light yellow liquid | [2][9] |
| Purity | Typically ≥98% isotopic purity (atom % D) | [5] |
| Formulation | Often supplied as a neat oil or in a solution (e.g., ethanol) | [1][10] |
Solubility and Storage
Proper handling and storage of DHA-d5 are crucial to maintain its integrity and ensure experimental accuracy.
| Solvent | Solubility | References |
| Dimethylformamide (DMF) | ≥ 50 mg/mL | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 50 mg/mL | [1][2] |
| Ethanol | ≥ 50 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.1 mg/mL | [1] |
| Storage Condition | Recommendation | Stability | References |
| Short-term | -20°C | 1 month (in solvent) | [2][9] |
| Long-term | -80°C | ≥ 2 years (as supplied) | [1][2][10][9][11] |
Note: It is recommended to protect from light, air, and moisture.[10][11] For solutions, it is advisable to aliquot to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols: Quantification of DHA using DHA-d5 as an Internal Standard
DHA-d5 is primarily utilized as an internal standard for the precise quantification of DHA in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] The general workflow for such an analysis is outlined below.
General Experimental Workflow
Detailed Methodologies
1. Sample Preparation and Lipid Extraction:
-
Homogenize the biological sample in a suitable buffer.
-
Add a known amount of DHA-d5 (internal standard) to the homogenate. The amount should be comparable to the expected endogenous DHA levels.
-
Perform lipid extraction using established methods such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh and Dyer method.
2. Saponification (for total fatty acid analysis):
-
To measure both free and esterified DHA, the lipid extract is subjected to saponification.
-
This is typically achieved by incubation with a methanolic solution of potassium hydroxide (B78521) (KOH). This process hydrolyzes the ester bonds in complex lipids like triglycerides and phospholipids, releasing the free fatty acids.
3. Derivatization (primarily for GC-MS analysis):
-
For GC-MS analysis, the carboxyl group of the fatty acids needs to be derivatized to increase their volatility.
-
A common method is to convert them into fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol.
4. LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) and formic acid) and an organic component (e.g., acetonitrile/isopropanol) is commonly used.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both DHA and DHA-d5. For example, in negative ionization mode, the m/z transitions for DHA-d5 might be 332.1 -> 228.3 and 332.1 -> 234.2.[12]
5. Quantification:
-
A calibration curve is generated using known concentrations of unlabeled DHA standard spiked with the same amount of DHA-d5 as the samples.
-
The concentration of DHA in the biological sample is determined by calculating the peak area ratio of endogenous DHA to the DHA-d5 internal standard and comparing it to the calibration curve. This ratio corrects for any sample loss during preparation and variations in instrument response.
Biological Context: DHA Metabolism and Signaling Pathways
While DHA-d5 itself is a tracer, its non-deuterated counterpart, DHA, is a vital component of cell membranes, particularly in the brain and retina, and serves as a precursor to a range of potent signaling molecules.[1][4] DHA-d5 is instrumental in studying the kinetics and pathways of DHA metabolism.
Biosynthesis of DHA
DHA can be synthesized from its precursor, α-linolenic acid (ALA), through a series of elongation and desaturation reactions primarily in the liver.
Conversion of DHA to Specialized Pro-Resolving Mediators (SPMs)
DHA is a precursor to a class of potent anti-inflammatory and pro-resolving lipid mediators, including resolvins (D-series), protectins, and maresins. These molecules play a crucial role in the active resolution of inflammation.[2][3][6][13]
Conclusion
Docosahexaenoic acid-d5 is an essential tool for researchers in various scientific disciplines. Its well-defined chemical properties and its role as a stable, isotopically labeled internal standard enable the accurate and precise quantification of DHA in complex biological matrices. This capability is fundamental for advancing our understanding of the metabolism, distribution, and biological functions of this vital omega-3 fatty acid and its downstream signaling molecules, thereby supporting research and development in nutrition, neuroscience, and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Reactome | Biosynthesis of specialized proresolving mediators (SPMs) [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Omega-3 fatty acid-derived resolvins and protectins in inflammation resolution and leukocyte functions: targeting novel lipid mediator pathways in mitigation of acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Resolvins and Protectins: Natural Pharmacophores For Resolution Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
